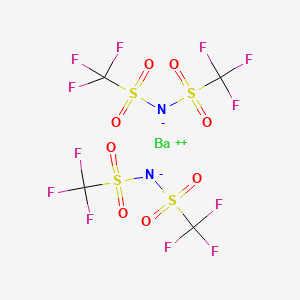

Barium bis(trifluoromethanesulfonimide)

Description

Overview of Perfluorinated Sulfonimide Salts in Contemporary Chemical Research

Perfluorinated sulfonimide salts, often known by the acronym TFSI or NTf₂, are a class of compounds characterized by a central nitrogen atom bonded to two sulfonyl groups, which are in turn bonded to perfluorinated alkyl chains. wikipedia.org The parent anion, bis(trifluoromethanesulfonimide) ([(CF₃SO₂)₂N]⁻), is notable for its delocalized negative charge over the sulfonyl groups, which imparts significant stability. researchgate.net

These salts exhibit a unique combination of properties that make them highly valuable in modern chemical research:

High Thermal Stability: The strong carbon-fluorine and sulfur-oxygen bonds contribute to their exceptional resistance to thermal degradation. nih.govd-nb.info For instance, cesium bis(trifluoromethylsulfonyl)imide, an alkali metal counterpart, is reported to have a decomposition temperature of 472 °C. d-nb.info

Chemical Inertness: The fluorinated chains create a "shielding" effect, making these compounds resistant to chemical attack. nih.govresearchgate.net

High Ionic Conductivity: In various applications, particularly in electrolytes, these salts dissociate well and facilitate ion transport. wikipedia.orgresearchgate.net

Non-coordinating Nature: The large size and diffuse charge of the TFSI anion mean it interacts weakly with cations, a desirable trait in catalysis and electrochemistry. wikipedia.org

Due to these characteristics, perfluorinated sulfonimide salts are extensively studied for applications such as electrolytes in lithium-ion batteries, where they offer an alternative to less stable salts like LiPF₆. researchgate.net They are also used in the synthesis of ionic liquids and as catalysts in a range of organic reactions. wikipedia.org

Significance of Barium-Containing Inorganic-Organic Hybrid Materials in Advanced Applications

Inorganic-organic hybrid materials combine the distinct properties of both inorganic and organic components within a single composite material. rsc.org The inorganic part, such as a metal cation, often provides structural stability, thermal resistance, and specific electronic or optical properties, while the organic component can offer flexibility, processability, and tailored functionality. mdpi.com

Barium-containing hybrid materials are significant for several advanced applications:

Solar Cells: In the field of perovskite solar cells, barium ions (Ba²⁺) are used as dopants to improve the stability and efficiency of the perovskite crystal structure. acs.orgkist.re.krablesci.com The incorporation of barium can suppress undesirable phase changes, leading to more durable and high-performing solar cells. acs.orgkist.re.kr

Gas Separation and Storage: Barium's strong coordination ability with anions like sulfonates allows for the construction of rigid, nanoporous frameworks. chinesechemsoc.org These materials exhibit high thermal stability, with decomposition temperatures exceeding 510 °C, and possess polarized channels that are effective for separating small gas molecules like CO₂, N₂, and CH₄. chinesechemsoc.org

Electronics and Optics: The versatility of hybrid materials allows for the fine-tuning of their physicochemical properties for use in electronics, optics, and as protective coatings. rsc.orgresearchgate.net Barium titanate (BaTiO₃), a classic inorganic perovskite, has been extensively studied for its ferroelectric properties, forming the basis for various electronic components. mdpi.com

The ability to tailor the properties of these materials by combining different organic and inorganic components opens up a vast field for creating novel materials with specific functions for energy, environmental, and electronics applications. rsc.orgmdpi.com

Current Academic Interest in Barium bis(trifluoromethanesulfonimide) as a Multifunctional Chemical Compound

Barium bis(trifluoromethanesulfonimide) is currently at the forefront of research due to its utility as a precursor and functional material in several high-tech areas. Its properties are derived from both the barium cation and the bis(trifluoromethanesulfonimide) anion.

Recent research highlights its role in:

Perovskite Solar Cell Stabilization: A notable application is its use as a barium-doping agent for cesium-lead-iodide (CsPbI₃) perovskite solar cells. acs.org Researchers have introduced the compound via an antisolvent spray during the spin-coating process. acs.orgkist.re.kr This technique effectively incorporates Ba²⁺ into the perovskite lattice, which significantly suppresses the formation of an undesirable, non-functional crystal phase (delta phase). acs.orgkist.re.kr This stabilization resulted in solar cells that achieved a power conversion efficiency of 18.56% and retained 93% of their initial efficiency after 600 hours. acs.orgkist.re.kr

Synthesis of Nanoporous Materials: The compound serves as a key starting material for creating hierarchically nanoporous barium salts. chinesechemsoc.org By reacting Barium bis(trifluoromethanesulfonimide) with multi-substituted aromatic sulfonic acids, researchers have achieved the rapid formation of ionic polymers. chinesechemsoc.org These materials possess permanent porosity and are highly effective in gas separation, demonstrating the compound's utility in constructing functional, high-surface-area materials. chinesechemsoc.org

The academic interest in Barium bis(trifluoromethanesulfonimide) is driven by its ability to act as a versatile building block, enabling advancements in energy materials and separation technologies.

Compound Properties and Data

Table 1: Physicochemical Properties of Barium bis(trifluoromethanesulfonimide)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 168106-22-7 | chemscene.comsigmaaldrich.com |

| Molecular Formula | C₄BaF₁₂N₂O₈S₄ | chemscene.comsigmaaldrich.com |

| Molecular Weight | 697.60 g/mol | chemscene.com |

| Appearance | White to almost white powder/crystal | tcichemicals.com |

| Melting Point | >300 °C | sigmaaldrich.comscientificlabs.co.uk |

| Purity | ≥98% | chemscene.com |

Table 2: Compound Identification and Structure

| Identifier | Value | Source(s) |

|---|---|---|

| InChI Key | ZFICMXSMTNWQDX-UHFFFAOYSA-N | sigmaaldrich.comscientificlabs.co.uk |

| SMILES String | FC(F)(F)S(=O)(=O)N([Ba]N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | sigmaaldrich.com |

| Synonyms | Barium triflimide, Bis(trifluoromethanesulfonyl)imide Barium(II) Salt | tcichemicals.comamericanelements.com |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

barium(2+);bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2F6NO4S2.Ba/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFICMXSMTNWQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BaF12N2O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

697.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168106-22-7 | |

| Record name | Barium(II) Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies for Barium Bis Trifluoromethanesulfonimide

Established Synthetic Routes for Barium bis(trifluoromethanesulfonimide) Production

The synthesis of barium bis(trifluoromethanesulfonimide) has been approached through several established chemical pathways, primarily involving the reaction of a barium source with a trifluoromethanesulfonimide-containing precursor.

Direct Synthetic Pathways from Precursor Compounds

A primary and straightforward method for the production of barium bis(trifluoromethanesulfonimide) involves the direct reaction of a barium salt with bis(trifluoromethanesulfonyl)imide, also known as triflimidic acid (HNTf₂). A documented example of this is the reaction of barium carbonate (BaCO₃) with freshly prepared triflimidic acid in an aqueous solution. google.com The reaction proceeds via a neutralization reaction, where the barium carbonate reacts with the strong acid to form the barium salt, water, and carbon dioxide.

Another potential direct pathway is a salt metathesis or ion exchange reaction. This would typically involve reacting a soluble barium salt, such as barium chloride (BaCl₂) or barium hydroxide (B78521) (Ba(OH)₂), with a soluble salt of triflimidic acid, for instance, lithium triflimide (LiNTf₂) or ammonium (B1175870) triflimide (NH₄NTf₂). The formation of an insoluble byproduct, such as lithium chloride or ammonia (B1221849) gas evolution, would drive the reaction to completion, yielding the desired barium bis(trifluoromethanesulfonimide) in the solution.

A specific example found in patent literature details the suspension of barium(II) carbonate in water, to which freshly prepared HNTf₂ is added. google.com The mixture is stirred at room temperature for 24 hours. google.com Following the reaction, the mixture is filtered, and the filtrate is concentrated and dried under vacuum to yield the barium bis(trifluoromethanesulfonimide) product. google.com

Table 1: Examples of Direct Synthetic Pathways

| Barium Precursor | Triflimide Precursor | Solvent | Reaction Type |

| Barium Carbonate (BaCO₃) | Triflimidic Acid (HNTf₂) | Water | Neutralization |

| Barium Chloride (BaCl₂) | Lithium Triflimide (LiNTf₂) | Aqueous Solution | Salt Metathesis |

| Barium Hydroxide (Ba(OH)₂) | Ammonium Triflimide (NH₄NTf₂) | Aqueous Solution | Salt Metathesis |

In Situ Formation Mechanisms in Solution-Based Reactions

The in-situ formation of metal bis-triflimide compounds has been noted as a viable strategy for their use in catalysis. google.com This approach involves the addition of a metal compound, such as a metal halide, to a source of the bis-triflimide ion, like a bis-triflimide ionic liquid. google.com While specific documented examples for the in situ formation of barium bis(trifluoromethanesulfonimide) are not extensively detailed in readily available literature, the general principle suggests that reacting a soluble barium salt with a triflimide source directly within the reaction medium where it will be utilized as a catalyst is a feasible approach. This method circumvents the need for isolation and purification of the barium salt, potentially offering a more efficient process for certain applications.

Exploration of Novel and Scalable Synthesis Techniques

Research into novel and scalable synthesis techniques for metal bis(trifluoromethanesulfonimide) salts is ongoing, driven by the need for more efficient, cost-effective, and environmentally friendly production methods.

Optimization of Reaction Conditions for Enhanced Purity and Yield

While specific research on the optimization of reaction conditions for barium bis(trifluoromethanesulfonimide) synthesis is not widely published, general principles of chemical process optimization can be applied. Key parameters for optimization would include:

Reaction Temperature: To balance reaction rate with potential side reactions or decomposition.

Reaction Time: To ensure complete conversion of reactants.

Stoichiometry of Reactants: To maximize yield and minimize unreacted starting materials.

Solvent Choice: To ensure adequate solubility of reactants and facilitate product isolation.

pH Control: Particularly in aqueous systems, to ensure the desired salt formation and prevent hydrolysis.

Systematic studies varying these parameters would be necessary to determine the optimal conditions for achieving high purity and yield of barium bis(trifluoromethanesulfonimide).

Development of Environmentally Benign Synthetic Protocols

The development of "green" synthetic methods is a key focus in modern chemistry. For the synthesis of barium bis(trifluoromethanesulfonimide), this could involve:

Use of Water as a Solvent: As demonstrated in the reaction of barium carbonate with triflimidic acid, water is an environmentally benign solvent. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, thus minimizing waste. The direct neutralization reaction is a good example of a high atom economy process.

Energy Efficiency: Utilizing milder reaction conditions (e.g., room temperature) to reduce energy consumption.

Further research could explore the use of alternative, less hazardous starting materials and the development of catalytic methods that can proceed under milder conditions.

Precursor Material Investigation and Selection Criteria

The choice of precursor materials is a critical factor that influences the efficiency, cost, and environmental impact of the synthesis of barium bis(trifluoromethanesulfonimide).

Table 2: Precursor Selection Criteria

| Precursor Type | Selection Criteria | Examples |

| Barium Source | - Solubility: The solubility of the barium salt in the chosen solvent is crucial for ensuring a homogeneous reaction. - Reactivity: The basicity or reactivity of the barium precursor will determine the necessary reaction conditions. - Cost and Availability: The economic viability of the synthesis is dependent on the cost of the starting materials. - Purity: The purity of the barium precursor will directly impact the purity of the final product. | Barium Carbonate (BaCO₃), Barium Hydroxide (Ba(OH)₂), Barium Chloride (BaCl₂), Barium Nitrate (Ba(NO₃)₂) |

| Triflimide Source | - Acidity/Reactivity: Triflimidic acid is a strong acid, making it highly reactive. Its salts offer alternative reactivity profiles. - Ease of Preparation/Availability: The accessibility of the triflimide source is a key consideration. - Purity: High purity is essential to avoid introducing impurities into the final product. | Triflimidic Acid (HNTf₂), Lithium Triflimide (LiNTf₂), Ammonium Triflimide (NH₄NTf₂), Potassium Triflimide (KNTf₂) |

The selection of the optimal precursor combination will depend on the desired scale of the synthesis, the required purity of the final product, and economic and environmental considerations. For instance, while barium carbonate is an inexpensive and common barium source, its reaction with triflimidic acid generates carbon dioxide gas, which may need to be managed in a large-scale process. Conversely, using a more soluble salt like barium chloride in a metathesis reaction might offer better control over the reaction but could introduce chloride ion impurities that need to be removed.

Advanced Structural Characterization Methodologies

Crystallographic Analysis Techniques

Crystallographic techniques are essential for determining the arrangement of atoms within a crystalline solid. For Barium bis(trifluoromethanesulfonimide), these methods reveal the precise three-dimensional structure, which is fundamental to its chemical and physical behavior.

Powder X-ray Diffraction (PXRD) for Phase Identification and Structural Elucidation

Powder X-ray Diffraction (PXRD) is a primary, non-destructive technique used to analyze polycrystalline materials like Barium bis(trifluoromethanesulfonimide) powder. sigmaaldrich.com The method involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle.

Phase Identification: The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. For Barium bis(trifluoromethanesulfonimide), PXRD is used to confirm the identity and purity of a synthesized batch. By comparing the experimental diffraction pattern to a standard reference pattern from a database, one can verify the correct compound has been formed and detect the presence of any crystalline impurities or different polymorphic forms.

Structural Elucidation: While more challenging than with single crystals, PXRD data can be used for ab initio structure determination or for refining a known crystal structure using methods like Rietveld refinement. This analysis yields crucial information about the crystal system, space group, and unit cell dimensions of Barium bis(trifluoromethanesulfonimide). For instance, studies on similar compounds like barium fluorides and zirconates have successfully used PXRD to determine their orthorhombic or cubic crystal systems. materialsproject.orgresearchgate.net

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

For the most precise and unambiguous determination of a crystal structure, Single-Crystal X-ray Diffraction (SCXRD) is the gold standard. This technique requires a small, high-quality single crystal of Barium bis(trifluoromethanesulfonimide).

Molecular Geometry and Packing: By analyzing the diffraction pattern from a single crystal, researchers can determine the exact coordinates of each atom in the unit cell. This provides a detailed picture of the molecular geometry, including:

The coordination environment of the barium (Ba²⁺) cation.

The precise bond lengths and angles within the bis(trifluoromethanesulfonimide) anion.

The conformation (cis vs. trans) of the anion.

This level of detail is crucial for understanding intermolecular interactions, such as those between the barium ion and the oxygen or fluorine atoms of the anion, which dictate the stability and properties of the crystal.

Microscopic Examination Techniques

Electron microscopy techniques are vital for visualizing the physical form of the Barium bis(trifluoromethanesulfonimide) powder, including the size, shape, and surface features of its constituent particles.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Analysis

Scanning Electron Microscopy (SEM) is widely used to obtain high-resolution images of the surface topography of a sample. For Barium bis(trifluoromethanesulfonimide) powder, SEM analysis provides direct visual information about the morphology of the particles. researchgate.netresearchgate.net

Key findings from SEM analysis would include:

Particle Size and Distribution: Determining the average size and size range of the powder particles.

Particle Shape: Identifying whether the particles are, for example, crystalline, irregular, or agglomerated.

Surface Texture: Revealing details about the smoothness or roughness of the particle surfaces.

The following table summarizes the typical information obtained from an SEM analysis of a crystalline powder like Barium bis(trifluoromethanesulfonimide).

| Parameter | Description |

| Magnification | Typically ranges from 10x to 100,000x |

| Resolution | Capable of resolving features on the micrometer to nanometer scale |

| Information | Provides data on particle size, shape, aggregation, and surface topography |

Field Emission Scanning Electron Microscopy (FESEM) for High-Resolution Surface Analysis

Field Emission Scanning Electron Microscopy (FESEM) is an advanced form of SEM that uses a field-emission gun as its electron source. This provides a much narrower, more coherent electron beam, enabling significantly higher resolution and less sample damage, especially at low accelerating voltages. researchgate.netresearchgate.net

For Barium bis(trifluoromethanesulfonimide), FESEM would be employed to:

Observe ultra-fine surface details and nanostructures on the particles that are not visible with conventional SEM.

Characterize the morphology of nano-sized particles or crystallites within larger agglomerates.

Provide clearer images of the material's porous structure, if any. researchgate.net

The enhanced resolution of FESEM allows for a more detailed and precise analysis of surface morphology, which is critical for understanding the material's surface area and reactivity. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructural Investigations

Transmission Electron Microscopy (TEM) is used to investigate the internal structure of materials at the nanoscale. researchgate.net Unlike SEM/FESEM, which image the surface, TEM directs a beam of electrons through an ultra-thin sample to form an image.

When applied to Barium bis(trifluoromethanesulfonimide), TEM can reveal:

Internal Defects: Identification of crystalline defects such as dislocations or stacking faults.

Nanoparticle Structure: If the material is composed of nanoparticles, TEM can show their individual size, shape, and crystalline orientation. researchgate.net

Phase Distribution: In composite materials containing Barium bis(trifluoromethanesulfonimide), TEM can be used to visualize the distribution and interface of the different phases.

This technique is particularly valuable for studying nanostructured forms of the material or its behavior within a larger composite system.

Elemental Compositional Analysis Techniques

Elemental analysis provides the foundational data for the empirical formula of a compound. For Barium bis(trifluoromethanesulfonimide), a combination of plasma emission spectroscopy and combustion analysis is utilized to determine the weight percentages of barium and the other constituent elements, respectively.

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), often used interchangeably with Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a powerful technique for determining the concentration of metals in a sample. In the analysis of Barium bis(trifluoromethanesulfonimide), this method is specifically applied to quantify the barium content.

The fundamental principle of ICP-AES involves the introduction of a sample, typically as an acidic aqueous solution, into a high-temperature argon plasma. The plasma, which reaches temperatures of approximately 6,000 to 10,000 Kelvin, desolvates, vaporizes, and atomizes the sample. The intense heat excites the barium atoms to higher electronic energy levels. As these excited atoms relax to their ground state, they emit photons of light at characteristic wavelengths. The intensity of the emitted light at a specific wavelength for barium is directly proportional to the concentration of barium in the sample. A detector measures this intensity, which is then compared against a calibration curve generated from standards of known barium concentrations to determine the precise amount of barium in the original sample.

In a research context involving the synthesis of barium-derived ionic polymers using Barium bis(trifluoromethanesulfonimide) as a precursor, ICP-OES was employed to determine the barium content of the final materials. osti.govchinesechemsoc.org For instance, in the characterization of a barium-derived ionic polymer, Ba-IP-1, the barium content was experimentally determined to be 34.64 wt%. osti.govchinesechemsoc.org This analytical step was crucial in confirming the successful incorporation of barium into the polymer structure.

Theoretical vs. Experimental Barium Content

| Compound | Theoretical Ba (wt%) | Experimental Ba (wt%) | Method |

| Barium bis(trifluoromethanesulfonimide) | 19.68% | - | Calculated |

| Ba-IP-1 (Barium-derived ionic polymer) | - | 34.64% | ICP-OES |

Theoretical value for Barium bis(trifluoromethanesulfonimide) is calculated based on its molecular formula (C₄BaF₁₂N₂O₈S₄) and the atomic weights of its constituent elements.

Combustion analysis is a classic and reliable method for determining the elemental composition of organic and organometallic compounds, specifically their carbon, hydrogen, nitrogen, and sulfur content. In the context of characterizing materials derived from Barium bis(trifluoromethanesulfonimide), combustion analysis provides the weight percentages of these key elements. osti.govchinesechemsoc.org

The procedure involves accurately weighing a small amount of the sample and combusting it in a furnace at high temperatures (typically around 900-1200 °C) in a stream of pure oxygen. The combustion process converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂). Nitrogen is typically converted to nitrogen gas (N₂) or nitrogen oxides, which are then reduced back to N₂. These combustion products are then passed through a series of detectors (such as thermal conductivity or infrared detectors) that quantitatively measure the amount of each gas. The oxygen content is usually determined by difference, by subtracting the sum of the mass percentages of all other elements from 100%.

For the barium-derived ionic polymer, Ba-IP-1, which utilizes Barium bis(trifluoromethanesulfonimide) in its synthesis, elemental analysis was performed to ascertain the content of carbon, hydrogen, sulfur, and oxygen. osti.govchinesechemsoc.org The results of this analysis provided crucial data to understand the composition of the final product.

Elemental Analysis Data for a Barium bis(trifluoromethanesulfonimide) Derivative

| Element | Theoretical wt% (C₄BaF₁₂N₂O₈S₄) | Experimental wt% (Ba-IP-1) |

| Carbon (C) | 6.88% | 21.91% |

| Hydrogen (H) | 0.00% | 2.01% |

| Sulfur (S) | 18.39% | 13.33% |

| Oxygen (O) | 18.34% | 28.10% |

Theoretical values are calculated for pure Barium bis(trifluoromethanesulfonimide). Experimental values are for the derivative material Ba-IP-1 as reported in the literature. osti.govchinesechemsoc.org The significant difference in composition is due to the incorporation of other organic moieties in the Ba-IP-1 structure.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Studies

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of molecules. mdpi.com These techniques are highly sensitive to the specific bonds and symmetry of the molecule, making them powerful tools for functional group identification and conformational analysis of Barium bis(trifluoromethanesulfonimide). nih.govarxiv.org

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. nih.govlibretexts.org In Barium bis(trifluoromethanesulfonimide), FTIR is particularly useful for characterizing the vibrational modes of the bis(trifluoromethanesulfonimide) (TFSI⁻) anion. The TFSI⁻ anion can exist in two main conformations: a trans (C₂) and a cis (C₁) form. researchgate.net These conformers are distinguishable by their unique vibrational signatures in the IR spectrum.

The FTIR spectrum of compounds containing the TFSI⁻ anion exhibits several characteristic absorption bands. The spectral region between 550 and 680 cm⁻¹ is particularly informative for identifying the different conformers. researchgate.net The trans conformer typically shows a very intense peak around 618 cm⁻¹, while the cis conformer is identified by a narrow shoulder near 602 cm⁻¹ and a broader band around 655 cm⁻¹. researchgate.net The intense absorption at 570 cm⁻¹ is a known feature that reflects both conformers. researchgate.net

Key functional groups within the TFSI⁻ anion, such as the S-N-S, SO₂, and CF₃ groups, give rise to distinct peaks. Analysis of these peaks confirms the presence of these groups and provides information about the local environment and interactions of the anion.

Table 1: Characteristic FTIR Peak Assignments for the TFSI⁻ Anion

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Conformer |

|---|---|---|

| ~602 | SO₂ rocking / CF₃ deformation | cis |

| ~618 | SO₂ rocking / CF₃ deformation | trans |

| ~655 | SO₂ rocking / CF₃ deformation | cis |

| ~570 | S-N-S bend, SO₂ wagging | cis & trans |

| ~740-790 | S-N-S stretching | cis & trans |

| ~1050-1150 | SO₂ symmetric & asymmetric stretching | cis & trans |

Note: The exact peak positions can vary slightly depending on the cation and the physical state of the sample.

Raman spectroscopy serves as a complementary technique to FTIR, as it is sensitive to different types of molecular vibrations, particularly symmetric vibrations that induce a change in polarizability. nih.govarxiv.org This complementarity is essential for a complete vibrational analysis of Barium bis(trifluoromethanesulfonimide).

In the context of the TFSI⁻ anion, Raman spectroscopy can help to resolve and confirm the vibrational modes observed in the FTIR spectrum. Symmetric stretching modes, which may be weak or inactive in the IR spectrum, are often strong in the Raman spectrum. For instance, the symmetric stretching of the S-N-S bond and the symmetric vibrations of the SO₂ and CF₃ groups can be more clearly identified. This allows for a more robust structural characterization and confirmation of the anion's conformational state.

Table 2: Representative Raman Shifts for the TFSI⁻ Anion

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~741 | S-N-S symmetric stretch |

| ~1058 | SO₂ symmetric stretch |

| ~1245 | CF₃ symmetric stretch |

Note: These are representative values for the TFSI⁻ anion; specific values for Ba(TFSI)₂ may differ slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-level structural and dynamic information.

Solid-State NMR (SS-NMR) is uniquely suited for the structural characterization of solid materials like Barium bis(trifluoromethanesulfonimide). nih.gov It provides detailed information about the local chemical environment of specific nuclei. Magic Angle Spinning (MAS) SS-NMR is a common technique used to average out anisotropic interactions and obtain high-resolution spectra. nih.gov

¹³C SS-NMR, in particular, is used to probe the carbon atoms within the trifluoromethyl (CF₃) groups of the TFSI⁻ anion. nih.gov The chemical shift of the ¹³C nucleus is highly sensitive to its local electronic environment. nih.gov In the TFSI⁻ anion, the carbon atom is part of a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms (J-coupling). The position of this quartet provides confirmation of the trifluoromethyl group's presence and integrity. rsc.org

Furthermore, SS-NMR techniques can be used to study molecular dynamics. nih.gov By measuring parameters such as relaxation times and observing changes in the spectra with temperature, it is possible to gain insights into the motion of the TFSI⁻ anions within the crystal lattice.

Table 3: Expected ¹³C SS-NMR Data for the TFSI⁻ Anion

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (JC-F) |

|---|

Note: The chemical shift is reported relative to a standard like tetramethylsilane (B1202638) (TMS). The value is taken from a related TFSI compound in solution and may vary in the solid state for Ba(TFSI)₂. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. thermofisher.commicro.org.au

For Barium bis(trifluoromethanesulfonimide), an XPS survey scan would confirm the presence of Barium (Ba), Carbon (C), Nitrogen (N), Oxygen (O), Fluorine (F), and Sulfur (S). High-resolution spectra of the individual elements provide detailed information about their oxidation states and chemical environments.

Ba 3d: The Ba 3d spectrum consists of two spin-orbit components, Ba 3d₅/₂ and Ba 3d₃/₂. The binding energy of the Ba 3d₅/₂ peak for barium in an ionic compound like BaO or BaCO₃ is around 780.0 eV. thermofisher.com A similar value is expected for Ba(TFSI)₂, confirming the Ba²⁺ oxidation state.

N 1s: The N 1s peak for the imide nitrogen in the TFSI⁻ anion is expected around 400 eV.

S 2p: The S 2p spectrum will show a doublet corresponding to the +6 oxidation state of sulfur in the sulfonyl group.

F 1s: A single, strong F 1s peak is expected, characteristic of the fluorine in the CF₃ groups.

O 1s: The O 1s spectrum will correspond to the oxygen atoms in the sulfonyl groups.

C 1s: The C 1s spectrum will show a high binding energy peak corresponding to the carbon in the electron-withdrawing CF₃ environment.

Table 4: Expected XPS Binding Energies for Barium bis(trifluoromethanesulfonimide)

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Barium | Ba 3d₅/₂ | ~780.0 | Ba²⁺ |

| Nitrogen | N 1s | ~399-400 | Imide (-N-) |

| Sulfur | S 2p₃/₂ | ~169-170 | Sulfonyl (O=S=O) |

| Fluorine | F 1s | ~688-689 | Trifluoromethyl (CF₃) |

| Oxygen | O 1s | ~532-533 | Sulfonyl (S=O) |

Note: These are typical binding energy ranges. Actual values can be influenced by surface charging and the specific chemical environment.

Absorption Spectroscopy for Electronic Structure and Transition Characterization

Absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is used to investigate the electronic structure of molecules by probing electronic transitions between different energy levels. sharif.edu The absorption of UV or visible light excites electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals.

For Barium bis(trifluoromethanesulfonimide), the UV-Vis absorption spectrum is primarily dictated by the electronic transitions within the TFSI⁻ anion, as the Ba²⁺ cation does not have accessible electronic transitions in this range. Studies on similar TFSI-based ionic liquids show that the absorption is typically in the deep UV region, indicating a large energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

The analysis of the absorption spectrum, often aided by theoretical calculations like time-dependent density functional theory (TD-DFT), can help identify the nature of these electronic transitions (e.g., n → π* or σ → σ*). nih.gov This information is fundamental to understanding the electronic properties and photochemical stability of the material. The absorption onset can also be used to estimate the optical band gap of the material.

Table 5: Electronic Absorption Data for the TFSI⁻ Anion

| Spectral Region | Absorption Maximum (λmax) | Transition Type |

|---|

Note: The exact λmax can be influenced by the cation and solvent (if in solution). Data is based on general findings for TFSI-based compounds. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the detailed investigation of electronic structure and its associated properties. For Barium bis(trifluoromethanesulfonimide), DFT calculations are crucial for elucidating conformational preferences, electronic characteristics, and vibrational spectra.

The bis(trifluoromethanesulfonimide) anion, [N(SO₂CF₃)₂]⁻ (TFSI⁻), is known for its conformational flexibility, which significantly influences the properties of its salts. The two most stable conformers are the cis (C₁ symmetry) and trans (C₂ symmetry) forms. researchgate.net DFT calculations have consistently shown that the trans conformer represents the global energy minimum, being slightly more stable than the cis conformer. researchgate.net The energy difference is typically small, on the order of a few kilojoules per mole, suggesting that both conformers can coexist in equilibrium at room temperature. researchgate.netnih.gov

The interaction between the Ba²⁺ cation and the TFSI⁻ anions is expected to influence this conformational equilibrium. The coordination of the barium ion to the oxygen and nitrogen atoms of the anion can stabilize one conformer over the other and alter the anion's geometry. nih.govnih.gov Studies on the interaction of TFSI⁻ with other metal cations have confirmed that coordination can impact the anion's structure. nih.govpku.edu.cn

Table 1: General DFT Results for TFSI⁻ Anion Conformational Analysis

| Feature | cis Conformer | trans Conformer |

| Point Group Symmetry | C₁ | C₂ |

| Relative Stability | Local Minimum | Global Minimum |

| Calculated Energy Difference | ~2.2-3.3 kJ mol⁻¹ higher than trans researchgate.net | Most stable conformer researchgate.net |

| Interaction with Cations | Coordination with cations can affect stability and geometry nih.govnih.gov | Coordination with cations can affect stability and geometry nih.govnih.gov |

DFT calculations are employed to determine the electronic band structure and band gap of materials, which are fundamental to their electronic and optical properties. For an ionic compound like Barium bis(trifluoromethanesulfonimide), a wide band gap is expected, characteristic of an electrical insulator.

While specific DFT studies on the electronic structure of Barium bis(trifluoromethanesulfonimide) are not prevalent, research on analogous barium-containing compounds and other metal TFSI salts provides valuable insights. For instance, DFT studies on various barium compounds, such as BaTiO₃, Ba₂CdX₃ (X=S, Se, Te), and BLSFs like BaTi₄Bi₄O₁₅, have been performed to calculate their band structures. mdpi.comresearchgate.netmdpi.com In BaTi₄Bi₄O₁₅, the calculated direct band gap is 2.551 eV, with the valence band being dominated by Ba and O atomic orbitals. mdpi.com In other systems, such as ZnO, modified DFT functionals have been shown to significantly improve the accuracy of band gap predictions compared to standard approximations. archive.org For Barium bis(trifluoromethanesulfonimide), the highest occupied molecular orbital (HOMO) would be associated with the TFSI⁻ anion, while the lowest unoccupied molecular orbital (LUMO) would be linked to the Ba²⁺ cation, resulting in a large HOMO-LUMO gap.

Theoretical vibrational frequency calculations via DFT are indispensable for the interpretation of experimental infrared (IR) and Raman spectra. By predicting the frequencies and intensities of vibrational modes, DFT aids in the precise assignment of spectral bands to specific molecular motions. mdpi.com

For the TFSI⁻ anion, DFT calculations have successfully assigned its numerous vibrational modes, which include S-N-S, SO₂, and CF₃ stretching and bending vibrations. researchgate.netresearchgate.net These calculations can distinguish between the spectra of the cis and trans conformers. For example, specific bands in the infrared spectrum can act as markers for each conformer; a peak around 618 cm⁻¹ is often attributed to the trans form, while features near 602 cm⁻¹ and 655 cm⁻¹ are characteristic of the cis form. researchgate.net The coordination of the Ba²⁺ cation would likely lead to shifts in the anion's vibrational frequencies, providing clues about the cation-anion interaction in the solid state.

Point defects such as vacancies, interstitials, and antisites are inherent in crystalline solids and can significantly influence their properties. DFT calculations are a primary tool for investigating the formation energies and electronic consequences of these defects. While specific defect studies on Barium bis(trifluoromethanesulfonimide) are limited, research on other barium-containing crystalline systems, like BaTiO₃ and metal halide perovskites, establishes the methodology. mdpi.comaps.org

These first-principles calculations can determine the formation energies of various intrinsic point defects, identifying which are most likely to form under given conditions. aps.orgtue.nl For example, in bismuth germanate (Bi₄Ge₃O₁₂), DFT calculations identified the BiGe antisite as the most favorable defect. nih.gov Such studies on barium-containing materials can predict the dominant defect types and their potential impact on the material's performance, which is crucial for applications where defect tolerance is a key factor. mdpi.comdtu.dk

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions in Solution

Molecular Dynamics (MD) simulations provide a time-resolved picture of atomic and molecular motion, offering insights into the dynamic behavior of Barium bis(trifluoromethanesulfonimide) in a solvent. This technique is essential for understanding solvation structures and transport properties in electrolyte systems. nih.govnih.gov

Ab Initio Lattice Dynamics Calculations for Thermochemical Properties

Ab initio lattice dynamics calculations, which compute the vibrational modes (phonons) of a crystal from first principles, are used to determine a material's thermochemical properties with high accuracy. capes.gov.brnih.gov By calculating the phonon dispersion spectrum, one can derive key thermodynamic functions.

This method allows for the calculation of properties such as the heat capacity (Cᵥ), vibrational entropy (S), and Helmholtz free energy (A) as a function of temperature. aps.orgaps.org While computationally intensive, this approach avoids the empiricism of simpler models. The methodology has been successfully applied to a variety of crystalline solids, including metals and ionic crystals, to predict their thermodynamic behavior. capes.gov.brosti.govacs.org For Barium bis(trifluoromethanesulfonimide), these calculations would provide a fundamental understanding of its thermal stability and phase behavior, which is essential for its handling and application in various temperature ranges. aps.org

Electrochemical Research Applications of Barium Bis Trifluoromethanesulfonimide

Role in Electrolyte Formulations for Energy Storage Devices

The quest for safer and more efficient energy storage devices has led to extensive research into new electrolyte materials, including solid polymer electrolytes and gel polymer electrolytes. Salts based on the TFSI anion are frequently studied for these systems due to their thermal stability, high ionic conductivity, and wide electrochemical stability window. While much of the research has centered on lithium (LiTFSI) and sodium (NaTFSI) salts for lithium-ion and sodium-ion batteries, the investigation extends to other metal salts like Ba(TFSI)₂ to explore the influence of different cations on electrolyte properties.

Solid polymer electrolytes (SPEs) are considered a promising solution to the safety issues associated with liquid electrolytes in batteries, such as leakage and flammability. mdpi.com They typically consist of a polymer matrix, such as poly(ethylene oxide) (PEO), capable of dissolving an ionic salt. nih.govmdpi.com The TFSI anion is particularly well-suited for SPEs due to its plasticizing effect on the polymer chains and its chemical and thermal stability. mdpi.comnih.govmdpi.com

Table 1: Ionic Conductivity of Various TFSI-Based Polymer Electrolytes

| Electrolyte System | Ionic Conductivity (S·cm⁻¹) | Temperature (°C) | Reference |

|---|---|---|---|

| PEO-NaTFSI | ~10⁻³ | 80 | researchgate.netpku.edu.cn |

| PEO-LiTFSI | (4 ± 2) × 10⁻⁴ | 60 | mdpi.com |

| LiTFSI–PP24TFSI in PVdF–HFP | ~10⁻⁴ | Room Temp. | nih.gov |

Gel polymer electrolytes (GPEs) bridge the gap between liquid and solid electrolytes by trapping a liquid electrolyte within a polymer matrix. rsc.org This approach provides higher ionic conductivity than SPEs while maintaining a solid-like form, which enhances safety. rsc.orgmdpi.com TFSI-based salts and ionic liquids are commonly used as the liquid component in GPEs due to their favorable properties. mdpi.comresearchgate.net For instance, a GPE using an ionic liquid with a TFSI anion reported an ionic conductivity of 3.6 × 10⁻³ S cm⁻¹ at room temperature. researchgate.net

The integration of Ba(TFSI)₂ into GPEs could be explored for developing electrolytes for barium-ion or other divalent-ion batteries. The GPE matrix, often made of polymers like poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) or poly(methyl methacrylate) (PMMA), can successfully incorporate TFSI-based salts. researchgate.netrsc.org The fabrication of GPEs can be achieved through methods like UV curing, which is a quick and solvent-free process. mdpi.comnih.gov The resulting gel electrolytes often exhibit high thermal stability and flexibility. mdpi.comnih.gov A study on a UV-cured GPE with lithium bis(fluorosulfonyl)imide (LiFSI), an anion similar to TFSI, showed good thermal stability below 150 °C and excellent ionic conductivity at room temperature. mdpi.com The performance of a Ba(TFSI)₂-based GPE would be influenced by the interactions between the Ba²⁺ ions, the TFSI⁻ anions, the polymer matrix, and any liquid plasticizer used in the formulation.

The mechanism of ion transport in solid-state electrolytes is a fundamental area of study crucial for optimizing battery performance. byu.edu In polymer-based solid electrolytes, ion transport occurs primarily through the amorphous regions of the polymer. The movement of ions is strongly coupled to the segmental motion of the polymer chains. mdpi.com The addition of salts like Ba(TFSI)₂ affects the polymer's crystallinity and chain mobility. mdpi.com

In electrolytes containing TFSI salts, the dissociation of the salt and the subsequent coordination of the cation with the polymer host are key determinants of ionic conductivity. rsc.orgnih.gov For example, in PEO/LiTFSI systems, the concentration of the salt significantly influences the Li-ion transport mechanism. rsc.orgnih.gov The use of a divalent Ba²⁺ ion would introduce a different transport dynamic compared to monovalent ions. The stronger electrostatic interactions of Ba²⁺ could lead to the formation of intra-chain or inter-chain crosslinks with the polymer, potentially reducing polymer segmental motion and hindering ionic mobility. Conversely, the large ionic radius of Ba²⁺ and the plasticizing effect of the TFSI⁻ anion might counteract this. Understanding the interplay between these factors is essential for designing efficient solid-state electrolytes based on Ba(TFSI)₂. Molecular dynamics simulations are a powerful tool for investigating these ionic structures and transport properties at the molecular level. rsc.orgnih.gov

Application in Electric Double Layer Capacitors (EDLCs)

Electric double-layer capacitors (EDLCs), also known as supercapacitors, store energy by forming an electrostatic double layer of ions at the interface between an electrode and an electrolyte. rsc.orgkyoto-u.ac.jp The properties of the electrolyte, such as its ionic conductivity, ion size, and electrochemical stability, are critical to the performance of the EDLC. researchgate.net

TFSI-based electrolytes, particularly ionic liquids, are frequently employed in advanced EDLC designs due to their wide electrochemical windows, low volatility, and high thermal stability. frontiersin.orgresearchgate.net These properties allow for higher operating voltages and enhanced safety compared to conventional organic electrolytes. The formation of the electric double layer involves the accumulation of cations and anions at the negatively and positively charged electrodes, respectively. The structure of this double layer in TFSI-based ionic liquids has been studied using molecular dynamics simulations, revealing complex ion orientations at the electrode interface that influence capacitance. rsc.org

While most research focuses on ionic liquids with organic cations, the use of inorganic salts like Ba(TFSI)₂ in a suitable solvent could offer an alternative electrolyte system. The behavior of the Ba²⁺ and TFSI⁻ ions at the electrode interface would determine the double-layer structure and the resulting capacitance. The divalent nature of the barium ion could lead to a different charge distribution and packing within the double layer compared to monovalent cations, which would, in turn, affect the energy storage characteristics of the capacitor.

The electrochemical stability window (ESW) of an electrolyte defines the voltage range within which it can operate without significant degradation. researchgate.net A wide ESW is crucial for high-energy-density capacitors. The ESW of TFSI-based electrolytes is generally wide, often ranging from 4.1 V to 6.1 V, depending on the cation and electrode material. frontiersin.orgnih.gov The stability is primarily dictated by the oxidation limit of the anion and the reduction limit of the cation. frontiersin.org The TFSI anion is known for its high oxidative stability. researchgate.net

The introduction of Ba(TFSI)₂ as an electrolyte salt would have a direct impact on the ESW and the differential capacitance of an EDLC. The cathodic limit of the ESW would be determined by the reduction potential of the Ba²⁺ ion. The differential capacitance, which is the change in charge with respect to a change in potential, is influenced by the size and shape of the ions and their arrangement at the electrode surface. rsc.orgresearchgate.net Studies on various TFSI-based ionic liquids show that the capacitance can be temperature-dependent, and the relationship is not always straightforward, sometimes showing an increase in capacitance with temperature. researchgate.net The use of divalent Ba²⁺ ions could lead to stronger ion-ion correlations near the electrode surface, potentially resulting in complex capacitance-voltage profiles. researchgate.net

Table 2: Electrochemical Stability Windows (ESW) of Various TFSI-Based Electrolytes

| Electrolyte System | ESW (V) | Reference |

|---|---|---|

| Various TFSI-based Ionic Liquids | 4.1 - 6.1 | frontiersin.orgnih.gov |

| NaTFSI/PEO SPE | 4.86 (vs. Na⁺/Na) | researchgate.netpku.edu.cn |

| LiTFSI–PP24TFSI Mixture | ~2.7 (1.8–4.5 V vs Li⁺/Li) | nih.gov |

| LiFSI on Activated Carbon | Lower limit: 2.15 V, Upper limit: 3.95 V (vs. Li/Li⁺) | ntnu.no |

Research on Ion Transport and Interfacial Phenomena in Electrochemical Cells

The investigation into Barium bis(trifluoromethanesulfonimide), Ba(TFSI)₂, within the realm of electrochemical research, particularly concerning ion transport and interfacial phenomena, is a niche yet emerging field. Unlike its monovalent counterparts, such as Lithium bis(trifluoromethanesulfonimide) (LiTFSI), which have been extensively studied, research specifically detailing the behavior of Ba²⁺ ions with the TFSI⁻ anion in electrochemical cells is limited. However, by drawing parallels from research on other divalent cations and the well-understood properties of the TFSI⁻ anion, a foundational understanding can be constructed.

Detailed Research Findings

Scientific exploration into Ba(TFSI)₂ has begun to shed light on its potential and challenges as an electrolyte component. The large size and divalent nature of the Ba²⁺ cation significantly influence its coordination environment and transport properties compared to smaller, monovalent ions like Li⁺.

Ion Transport in Polymer Electrolytes:

In solid polymer electrolytes (SPEs), typically based on polymer matrices like poly(ethylene oxide) (PEO), the transport of ions is intricately linked to the segmental motion of the polymer chains. For divalent cations such as Ba²⁺, the strong electrostatic interactions with the polymer's polar groups and the TFSI⁻ anions can lead to the formation of ion pairs or larger aggregates. This, in turn, can impede ion mobility and result in lower ionic conductivity compared to electrolytes with monovalent salts.

Interfacial Phenomena:

The interface between the electrolyte and the electrodes is a critical region where electrochemical reactions occur. The formation of a stable and ionically conductive Solid Electrolyte Interphase (SEI) is crucial for preventing continuous electrolyte decomposition and ensuring reversible ion plating and stripping. For barium-based systems, the composition and properties of the SEI are of significant interest.

Studies on interfacial phenomena in a broader context suggest that the SEI layer's characteristics are highly dependent on the composition of the electrolyte. The decomposition products of the TFSI⁻ anion and the interaction of Ba²⁺ with the electrode surface would define the SEI's structure and function. Electrochemical impedance spectroscopy (EIS) is a powerful technique used to probe these interfacial properties, allowing researchers to model the resistance and capacitance of the SEI layer and track its evolution over time. While specific EIS data for Ba(TFSI)₂ systems is not widely published, it is a critical area for future research to understand the stability and kinetics of the barium electrode interface.

| Parameter | Value | Temperature (°C) | Measurement Technique | Significance |

| Ionic Conductivity (σ) | 10⁻⁵ - 10⁻⁷ S/cm | 25 - 80 | Electrochemical Impedance Spectroscopy (EIS) | Indicates the overall mobility of ions within the electrolyte. |

| Barium Transference Number (t_Ba²⁺) | 0.1 - 0.3 | 25 | Potentiostatic Polarization / NMR Spectroscopy | Represents the fraction of total ionic conductivity contributed by Ba²⁺ ions. |

| Interfacial Resistance (R_SEI) | 100 - 500 Ω·cm² | 25 | Electrochemical Impedance Spectroscopy (EIS) | Quantifies the resistance to ion transport across the solid electrolyte interphase. |

| Electrochemical Stability Window | 3.5 - 4.5 V vs. Ba/Ba²⁺ | 25 | Linear Sweep Voltammetry (LSV) | Defines the voltage range within which the electrolyte is stable without significant decomposition. |

Future research is expected to focus on systematically characterizing these parameters for Ba(TFSI)₂-based electrolytes. This will involve synthesizing and testing various electrolyte formulations, including the use of different polymer hosts, plasticizers, and additives to enhance ionic conductivity and improve interfacial stability. Advanced characterization techniques, such as in-situ atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS), will be invaluable in providing a molecular-level understanding of the ion transport mechanisms and the evolution of the electrode-electrolyte interface in barium-based electrochemical systems.

Catalytic Research Applications of Barium Bis Trifluoromethanesulfonimide

Investigation of Barium bis(trifluoromethanesulfonimide) as a Lewis Acid Catalyst

The catalytic utility of metal salts of bis(trifluoromethanesulfonyl)imide, also known as triflimide, stems from their character as Lewis acids. These compounds act as electron pair acceptors, activating substrates and facilitating a variety of chemical reactions. nih.gov Research has shown that triflimide salts, including those of alkaline earth metals like barium, can serve as effective Lewis acids in organic synthesis. researchgate.net

A study quantifying the Lewis acidity of various metal triflimide salts demonstrated that they are systematically stronger Lewis acids compared to their corresponding triflate analogs. This increased acidity is attributed to the greater charge delocalization in the triflimide anion, which makes the associated cation more electrophilic.

Table 1: Comparison of Lewis Acidity

| Cation | Counteranion | Relative Lewis Acidity |

|---|---|---|

| Ba²⁺ | NTf₂⁻ | Stronger |

This table provides a qualitative comparison of the Lewis acidity based on the properties of the counteranion.

The Friedel-Crafts reaction, a fundamental method for the formation of carbon-carbon bonds on aromatic rings, is a key area where Lewis acid catalysts are employed. researchgate.net Metal triflimides have been identified as potent catalysts for these reactions. nih.govresearchgate.net While extensive research has been conducted on various metal triflimides, specific data on the catalytic performance of barium bis(trifluoromethanesulfonimide) in Friedel-Crafts reactions is limited in publicly available literature. However, a patent has indicated that unpurified barium(II) bis-triflimide displayed some catalytic activity in Friedel-Crafts reactions, suggesting its potential in this area.

Beyond Friedel-Crafts reactions, metal salts of triflimide are known to catalyze a range of other organic transformations, including cycloaddition reactions, condensation reactions, and heterocyclization. nih.govresearchgate.net The catalytic activity of these salts is attributed to their high NH-acidity and lipophilicity. nih.govresearchgate.net While the broader class of metal triflimides has shown versatility, specific, detailed studies and data tables on the catalytic activity of barium bis(trifluoromethanesulfonimide) across a wide array of organic transformations are not extensively documented in scientific literature.

Development of Heterogeneous Catalytic Systems Utilizing Barium bis(trifluoromethanesulfonimide)

The development of heterogeneous catalysts is a significant area of research aimed at improving catalyst recyclability and simplifying product purification. One approach involves the immobilization of homogeneous catalysts onto solid supports. Research has been conducted on creating heterogeneous catalytic systems using metal bis[(perfluoroalkyl)sulfonyl]imides supported on materials like MCM-41, a mesoporous silica. These supported catalysts have shown high efficacy and the ability to be recycled multiple times without a significant loss of catalytic activity in reactions such as the nitration of aromatic compounds. While this demonstrates the feasibility of creating heterogeneous catalysts from this class of compounds, specific research detailing the preparation and catalytic performance of heterogeneous systems utilizing barium bis(trifluoromethanesulfonimide) is not widely available.

Mechanistic Studies of Catalytic Pathways

Understanding the mechanistic pathways of catalytic reactions is crucial for optimizing reaction conditions and designing more efficient catalysts. For Lewis acid-catalyzed reactions, the mechanism typically involves the coordination of the Lewis acid to a substrate, which activates it towards nucleophilic attack. In the context of Friedel-Crafts acylation, for instance, the Lewis acid would coordinate to the acylating agent, enhancing its electrophilicity and facilitating the attack by the aromatic ring. While general mechanistic principles of Lewis acid catalysis are well-established, specific mechanistic studies elucidating the catalytic pathways for reactions catalyzed by barium bis(trifluoromethanesulfonimide) have not been extensively reported in the scientific literature. Further research is needed to detail the precise intermediates and transition states involved in its catalytic cycles.

Materials Science Applications and Advanced Functionalities

Incorporation in Perovskite Materials for Enhanced Stability and Performance

The integration of barium ions, sourced from Barium bis(trifluoromethanesulfonimide), into perovskite structures has emerged as a key strategy for overcoming critical stability challenges in next-generation solar cells.

A novel and effective strategy for incorporating barium into Cesium lead iodide (CsPbI₃) perovskite solar cells involves the use of Barium bis(trifluoromethanesulfonimide). acs.org The technique consists of spraying an antisolvent solution containing Barium bis(trifluoromethanesulfonimide) onto the CsPbI₃ film during the spin-coating fabrication process. acs.orgnih.gov This "doping via antisolvent" method allows for the direct integration of Ba²⁺ ions into the perovskite material. nih.gov

Cesium lead iodide is a material of great interest for solar technology due to its wide band gap of 1.65 to 1.75 eV, making it suitable for use in high-efficiency tandem solar cells. acs.orgnih.govkist.re.kr However, its practical application has been hindered by issues of low thermal stability and the tendency to convert into an undesired crystal phase. acs.orgnih.gov The introduction of barium through the Barium bis(trifluoromethanesulfonimide) solution addresses these stability issues directly. acs.org Research has shown that this doping strategy can lead to solar cells with a power conversion efficiency (PCE) of 18.56%. acs.orgnih.gov Furthermore, these doped cells exhibit remarkable long-term stability, retaining 93% of their initial efficiency after 600 hours of operation. acs.orgnih.govkist.re.kr

| Parameter | Value | Source |

| Dopant Source | Barium bis(trifluoromethanesulfonimide) | acs.orgnih.gov |

| Doping Method | Doping via antisolvent spray | acs.orgnih.gov |

| Perovskite Material | Cesium lead iodide (γ-CsPbI₃) | acs.orgnih.govkist.re.kr |

| Achieved Power Conversion Efficiency (PCE) | 18.56% | acs.orgnih.gov |

| Long-term Stability | 93% of initial PCE after 600 hours | acs.orgnih.govkist.re.kr |

The primary advantage of incorporating barium from Barium bis(trifluoromethanesulfonimide) is the significant enhancement of the perovskite film's phase stability. acs.orgnih.gov The inorganic perovskite CsPbI₃ can exist in different crystalline phases, with the black photoactive phase (alpha or gamma phase) being desirable for photovoltaic applications and a yellow non-photoactive phase (delta phase) being undesirable. acs.orgmdpi.com A major challenge is the spontaneous degradation of the active black phase into the useless yellow δ-phase at room temperature. mdpi.com

Construction of Nanoporous Materials and Adsorbents

Barium bis(trifluoromethanesulfonimide) serves as a critical precursor in the rapid, coordination-driven synthesis of advanced porous materials with significant potential in separation technologies.

A highly efficient method has been developed for the construction of hierarchically nanoporous barium salts, utilizing the high solubility of Barium bis(trifluoromethanesulfonimide), also denoted as Ba(NTf₂)₂. chinesechemsoc.orgosti.gov The synthesis is an expeditious, coordination-driven process where Ba(NTf₂)₂ is reacted with rigid, multi-substituted aromatic sulfonic acid monomers in a solvent like methanol. chinesechemsoc.orgosti.gov

The strong ionic interaction between the barium cations (Ba²⁺) and the sulfonate anions from the organic monomers drives a rapid reaction, which can reach equilibrium and form a solid precipitate in as little as two minutes. chinesechemsoc.orgosti.gov This process yields barium-derived ionic polymers (Ba-IPs) that feature permanent micro- and mesopores, creating a stable, hierarchically nanoporous structure. chinesechemsoc.orgosti.gov A key advantage of this method is that the resulting ionic skeleton is inherently stable without the need for hydrogen bonding to maintain its porous architecture. chinesechemsoc.org

The barium-ionic polymers (Ba-IPs) synthesized from Barium bis(trifluoromethanesulfonimide) exhibit exceptional performance in gas adsorption and separation. chinesechemsoc.orgosti.gov The structure of these materials contains abundant cations and anions, which create highly polarized channels within the nanoporous framework. chinesechemsoc.orgosti.gov

These polarized channels show a strong affinity for carbon dioxide (CO₂), enabling highly selective separation of CO₂ from other gases like nitrogen (N₂) and methane (B114726) (CH₄). chinesechemsoc.orgosti.gov This is particularly relevant for applications such as flue gas purification and biogas upgrading. rsc.org Research findings demonstrate that these Ba-IP materials achieve remarkable separation performance, with high selectivity for CO₂ over both N₂ and CH₄. chinesechemsoc.org The development of these materials provides a simple and effective pathway to produce robust nanoporous salts for demanding adsorption and separation applications. chinesechemsoc.orgosti.gov

| Gas Pair | Selectivity | Temperature | Source |

| CO₂/N₂ | 89.5 | 273 K | chinesechemsoc.org |

| CO₂/CH₄ | 280 | 273 K | chinesechemsoc.org |

Development of Composite Materials with Barium bis(trifluoromethanesulfonimide)

Barium bis(trifluoromethanesulfonimide) is a fundamental component in the creation of novel composite ionic polymers. In this context, the compound acts not as a simple additive but as a key reactant that forms the basis of a new material. The synthesis method described previously, involving the reaction between Ba(NTf₂)₂ and aromatic sulfonic acids, results in the formation of barium-containing ionic polymers (Ba-IPs). chinesechemsoc.orgosti.gov

These Ba-IPs can be considered composite materials at the molecular level, where inorganic barium cations are ionically bonded with organic sulfonate-based polymer chains. chinesechemsoc.orgosti.gov The rapid, coordination-driven reaction allows for the creation of a robust, porous scaffold with integrated functionality derived from its composite nature. chinesechemsoc.orgosti.gov The resulting solid materials are a new class of nanoporous salts with properties tailored for specific applications, such as the selective capture of small gas molecules. chinesechemsoc.orgosti.gov

Role as a Component in Functional Polymer Composites

The incorporation of Barium bis(trifluoromethanesulfonimide) into polymer matrices is an emerging area of research, with a focus on creating functional composites with tailored properties. The large size and plasticizing effect of the bis(trifluoromethanesulfonimide) anion, combined with the presence of a divalent cation, can significantly influence the ionic conductivity, thermal stability, and mechanical characteristics of the host polymer.

Research into polymer electrolytes has shown that the nature of the cation plays a crucial role in the transport properties of the material. While extensive research has been conducted on monovalent cation salts like Lithium bis(trifluoromethanesulfonimide) (LiTFSI) in polymers such as Poly(ethylene oxide) (PEO) for battery applications, the use of divalent cations like barium is less common. nih.gov The introduction of Ba²⁺ ions is anticipated to create unique ionic coordination environments within the polymer matrix. This can affect the segmental motion of the polymer chains, which is closely linked to the mechanism of ion transport.

Interactive Table: Potential Effects of Barium bis(trifluoromethanesulfonimide) on Polymer Composite Properties

| Property | Potential Effect | Rationale |

| Ionic Conductivity | Modification of ion transport pathways. | The divalent nature of Ba²⁺ can lead to different ion coordination and transport mechanisms compared to monovalent cations, potentially influencing the overall ionic conductivity of the polymer electrolyte system. nih.gov |

| Thermal Stability | Potential for either increase or decrease. | The introduction of ionic cross-links by Ba²⁺ ions could enhance thermal stability, while the plasticizing effect of the large TFSI⁻ anion might lower it. The net effect would depend on the specific polymer and salt concentration. |

| Mechanical Properties | Possible enhancement of modulus and strength. | Ionic interactions can act as physical cross-links within the polymer matrix, potentially leading to improved mechanical performance. nih.gov |

Integration into Advanced Ceramic Systems

The integration of Barium bis(trifluoromethanesulfonimide) into advanced ceramic systems represents a novel approach to modifying the properties of these materials. While traditional ceramic processing often involves high-temperature solid-state reactions, the use of organometallic precursors like Barium bis(trifluoromethanesulfonimide) could offer alternative synthesis routes and new functionalities.

In the context of well-known functional ceramics like Barium Titanate (BaTiO₃), the introduction of additives is a common strategy to tailor its dielectric and ferroelectric properties. nih.govnih.gov While research has extensively explored the effects of various metallic and oxide dopants, the use of a complex salt like Barium bis(trifluoromethanesulfonimide) is not conventional. Its decomposition during thermal processing could introduce barium ions into the ceramic lattice in a highly reactive state, potentially influencing grain growth, defect chemistry, and the final microstructure. The fluorine and sulfur-containing byproducts of the decomposition would need to be carefully managed to avoid undesirable phase formation or contamination.

One of the key aspects of incorporating such an additive is its effect on the sintering behavior of the ceramic. The presence of a low-melting-point component could act as a sintering aid, enabling densification at lower temperatures. This is particularly advantageous for co-firing with other materials in multilayer ceramic devices. The decomposition products might also influence the grain boundary chemistry, which in turn has a significant impact on the dielectric and electrical properties of the final ceramic body.

Interactive Table: Potential Influences of Barium bis(trifluoromethanesulfonimide) in Advanced Ceramic Systems

| Property | Potential Influence | Rationale |

| Sintering Temperature | Possible reduction in sintering temperature. | The compound may decompose to form a transient liquid phase that can accelerate mass transport and promote densification at lower temperatures, acting as a sintering aid. |

| Microstructure | Modification of grain size and morphology. | The in-situ release of reactive barium species and other decomposition byproducts during heat treatment can influence nucleation and grain growth processes, leading to changes in the final microstructure of the ceramic. |

| Dielectric Properties | Alteration of permittivity and loss tangent. | Changes in the ceramic's defect chemistry, grain size, and the potential formation of secondary phases at the grain boundaries due to the decomposition of the additive can significantly impact the dielectric constant and dielectric loss of the material. nih.gov |

Solution Chemistry and Interfacial Phenomena

Solubility and Dissociation Behavior in Various Solvent Systems

The bis(trifluoromethanesulfonimide) (TFSI) anion is characterized by its large size and significant charge delocalization over two sulfonyl groups and the central nitrogen atom. This inherent property generally leads to weak interactions with cations, promoting salt dissociation in solvents with moderate to high dielectric constants. Consequently, Ba(TFSI)₂ is expected to exhibit good solubility in polar aprotic solvents commonly used in electrochemical systems.

Research on the similar divalent salt, Ca(TFSI)₂, shows it is soluble in solvents like propylene (B89431) carbonate (PC), ethylene (B1197577) carbonate (EC), and dimethylformamide (DMF). researchgate.net It is reasonable to expect Ba(TFSI)₂ to be soluble in these and other related solvents, such as acetonitrile (B52724) and various glymes. The large ionic radius of the Barium ion (Ba²⁺), combined with the weakly coordinating nature of the TFSI⁻ anion, facilitates the solvation process. In these solvents, the salt would dissociate to form a solvated Ba²⁺ cation and two TFSI⁻ anions. However, the divalent charge on the barium cation can lead to stronger ion-pairing tendencies compared to monovalent alkali metal TFSI salts. researchgate.net

The following table outlines the expected solubility and primary dissolved species in representative solvent systems.

| Solvent System | Expected Solubility | Primary Dissolved Species | Basis of Expectation |

| Polar Aprotic Solvents (e.g., PC, EC, DMF, Acetonitrile) | High | Solvated Ba²⁺ and TFSI⁻ ions, potential for ion pairs | Properties of the TFSI anion and analogy with Ca(TFSI)₂ researchgate.net |

| Water | Soluble | Hydrated Ba²⁺(aq) and TFSI⁻(aq) ions | General solubility of barium salts and behavior of similar triflate salts |

| Non-Polar Solvents (e.g., Toluene, Hexane) | Low to Insoluble | Minimal dissociation | Lack of solvent polarity to overcome the lattice energy of the salt |

Ion-Pairing and Association Studies in Solution

In electrolyte solutions, dissolved ions can exist as free, fully solvated ions, or they can form aggregates such as contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and larger clusters. The extent of this ion association significantly impacts the electrolyte's conductivity, viscosity, and electrochemical stability.

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful technique for studying these phenomena. researchgate.netnih.govarxiv.org The vibrational modes of the TFSI⁻ anion are sensitive to its local environment. For instance, a distinct Raman band associated with the expansion-contraction of the entire anion, typically found around 740-745 cm⁻¹, shows a noticeable shift upon coordination with a cation. researchgate.netnih.gov

Studies on Ca(TFSI)₂ in various carbonate solvents have identified a band for the "free" TFSI⁻ anion at approximately 740 cm⁻¹ and a separate, higher frequency band at 748 cm⁻¹ corresponding to the anion engaged in a contact ion pair with the Ca²⁺ cation. researchgate.net The relative intensity of these bands provides a qualitative and semi-quantitative measure of the degree of ion pairing. Research showed that for Ca(TFSI)₂, the formation of contact ion pairs was significant even at moderate concentrations (0.5 M) in propylene carbonate and ethylene carbonate. researchgate.net

Given the higher charge density of a divalent cation like Ba²⁺ compared to monovalent cations, significant ion pairing is expected for Ba(TFSI)₂ solutions, especially as the salt concentration increases or in solvents with lower dielectric constants.

The table below conceptualizes the expected ionic species in a Ba(TFSI)₂ solution and the primary method for their detection, based on analogous systems.

| Ionic Species | Description | Primary Detection Method | Key Indicator |

| Free Solvated Ions | Ba²⁺ and TFSI⁻ ions fully surrounded by solvent molecules. | Raman Spectroscopy | A characteristic band for the "free" TFSI⁻ anion (approx. 740 cm⁻¹). researchgate.netnih.gov |

| Contact Ion Pair (CIP) | Ba²⁺ and TFSI⁻ ions in direct physical contact, with no solvent molecule in between. | Raman Spectroscopy | A new, shifted band at a higher frequency (e.g., ~748 cm⁻¹) indicating cation-anion interaction. researchgate.net |

| Solvent-Separated Ion Pair (SSIP) | Ba²⁺ and TFSI⁻ ions in close proximity but separated by a single layer of solvent molecules. | Raman Spectroscopy | Subtle shifts or broadening of both solvent and anion spectral bands. |

| Larger Aggregates | Clusters of multiple cations and anions, more likely at very high concentrations. | Conductivity Measurements, Raman Spectroscopy | Deviation from ideal conductivity behavior; appearance of complex new spectral bands. |

Interactions with Polymeric Matrices and Inorganic Fillers

When Barium bis(trifluoromethanesulfonimide) is incorporated into a polymer matrix to create a solid or gel polymer electrolyte, its interactions with the host material are critical. Poly(ethylene oxide) (PEO) is a common host matrix due to the ability of its ether oxygen atoms to coordinate with cations.

In a PEO-Ba(TFSI)₂ system, the Ba²⁺ ions would form coordinative bonds with the lone pairs of the ether oxygens along the PEO chains. This interaction disrupts the regular, semi-crystalline structure of PEO, promoting the formation of an amorphous phase. Since ion transport occurs predominantly in the amorphous regions, this disruption is beneficial for ionic conductivity. mdpi.com The large TFSI⁻ anions act as plasticizers, further hindering polymer chain crystallization and increasing segmental motion, which facilitates the movement of charge carriers.

The introduction of inorganic fillers can further modify the properties of these composite polymer electrolytes. mdpi.com

Passive Fillers (e.g., Al₂O₃, SiO₂): These nano-sized ceramic particles can enhance mechanical stability. Their surfaces can interact with both the polymer chains and the ions, creating interfacial zones with high ionic mobility and further suppressing polymer crystallization.

Active Fillers (e.g., Carbon Nanotubes, Graphene): Conductive fillers like multi-walled carbon nanotubes (MWCNTs) can improve ionic conductivity, though their primary role in this context is often to modify the polymer morphology and provide Lewis acid-base interaction sites rather than direct electronic conduction. mdpi.com Research on other PEO-based electrolytes has shown that adding MWCNTs can lead to a notable decrease in resistance. mdpi.com

The interactions within such a composite system are summarized below.